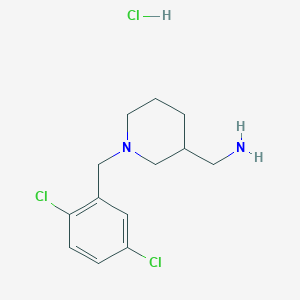(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC15891664
Molecular Formula: C13H19Cl3N2
Molecular Weight: 309.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H19Cl3N2 |
|---|---|
| Molecular Weight | 309.7 g/mol |
| IUPAC Name | [1-[(2,5-dichlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H18Cl2N2.ClH/c14-12-3-4-13(15)11(6-12)9-17-5-1-2-10(7-16)8-17;/h3-4,6,10H,1-2,5,7-9,16H2;1H |
| Standard InChI Key | ORYUWNMGOMSGOR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)Cl)CN.Cl |
Introduction
(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a dichlorobenzyl group and a methanamine side chain, which contributes to its potential biological activities and applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations .
Interaction Studies
Preliminary studies suggest that this compound may interact with serotonin and norepinephrine transporters, which are crucial in mood regulation. Additionally, its potential interactions with pain pathways warrant further investigation.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (1-(4-Chlorobenzyl)piperidin-3-yl)methanamine | Piperidine ring with chlorobenzyl group | Antidepressant activity |
| (1-(2-Methylbenzyl)piperidin-3-yl)methanamine | Piperidine ring with methylbenzyl group | Analgesic properties |
| (1-(3-Fluorobenzyl)piperidin-3-yl)methanamine | Piperidine ring with fluorobenzyl group | Potential neuroprotective effects |
| (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride | Piperidine ring with dichlorobenzyl group | Potential mood regulation and pain management |
The specific dichlorobenzyl substitution in (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride may enhance its receptor selectivity and biological activity compared to other piperidine derivatives.
Research Findings and Future Directions
Further studies are needed to elucidate the exact mechanisms underlying the biological activities of this compound. Its potential applications in treating mood disorders or managing pain are promising areas for future research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume